molecular formula C7H14Cl2N4 B8058443 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride

4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride

Cat. No.: B8058443
M. Wt: 225.12 g/mol
InChI Key: RJPVVKWZKIWPKG-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride is a nitrogen-rich heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₂Cl₂N₄ (assuming dihydrochloride form), though discrepancies exist in literature regarding its salt form (e.g., and refer to it as hydrochloride, CAS 787640-25-9). The compound’s structure enables versatile applications in pharmaceuticals, particularly as a building block for enzyme inhibitors (e.g., MAGL inhibitors, as noted in ). Its dihydrochloride form enhances aqueous solubility, critical for bioavailability in drug formulations.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPVVKWZKIWPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, structure-activity relationships (SAR), and other relevant biological activities based on diverse research findings.

Chemical Structure

The compound features a piperidine ring linked to a 1H-1,2,4-triazole moiety. Its molecular formula is C7H14Cl2N4C_7H_{14}Cl_2N_4, with a molecular weight of 225.12 g/mol. The unique combination of these structural components contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties.

Key Findings:

  • A study introduced this compound at the C7 position of the quinolone core, resulting in novel fluoroquinolones that displayed promising antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis, comparable to established antibiotics like ciprofloxacin and vancomycin .
CompoundActivity AgainstMIC (µg/mL)
Fluoroquinolone with TriazoleS. aureusComparable to ciprofloxacin
Fluoroquinolone with TriazoleS. epidermidisComparable to vancomycin

Structure-Activity Relationship (SAR)

The presence of the triazole ring and piperidine moiety enhances the compound's interaction with biological targets. The triazole ring is known for its versatility in bioactive molecules, while the piperidine scaffold is prevalent in various pharmaceuticals. This combination suggests potential for further development into effective therapeutic agents.

Additional Biological Activities

Beyond antibacterial properties, this compound may also exhibit antifungal and anticancer activities:

  • Antifungal Activity: The compound has shown potential against various fungal strains, although specific data on its efficacy compared to standard antifungal agents remains limited.
  • Anticancer Potential: Although direct studies on this compound are sparse, related triazole derivatives have been investigated for their anticancer properties. For instance, triazole compounds have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of triazole-containing compounds in drug development:

  • Fluoroquinolone Derivatives : The incorporation of 4-(1H-1,2,4-triazol-1-yl)piperidine into fluoroquinolone structures led to enhanced antibacterial activity against both susceptible and multidrug-resistant bacterial strains .
  • Triazole Anticancer Agents : Other studies have reported that triazole derivatives can induce cell cycle arrest and apoptosis in breast cancer cell lines, showcasing their potential as anticancer agents .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Heterocycle Type :

    • The target compound uses a 1,2,4-triazole ring, which has three nitrogen atoms, enabling diverse hydrogen bonding and coordination (e.g., with metal ions in MOFs, as per ).
    • Analogs like imidazole () and pyrazole () have fewer nitrogen atoms and altered aromaticity, impacting electronic properties.
  • Methyl/methylene linkers (e.g., ) modify steric bulk and flexibility, affecting binding pocket compatibility.
  • Salt Forms: Dihydrochloride salts (target compound, ) improve solubility compared to hydrochloride or neutral forms, critical for intravenous drug formulations.

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